Sodium 3-amino-4-hydroxy-5-nitrobenzenesulphonate
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Overview
Description
Sodium 3-amino-4-hydroxy-5-nitrobenzenesulphonate: is an organic compound with the molecular formula C6H6N2O6SNa. It is a derivative of benzenesulfonic acid and contains amino, hydroxy, and nitro functional groups. This compound is known for its applications in various chemical processes and industries, particularly in the synthesis of dyes and pigments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-amino-4-hydroxy-5-nitrobenzenesulphonate typically involves the nitration of 3-amino-4-hydroxybenzenesulfonic acid. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The resulting product is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, pH, and reactant concentrations to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Sodium 3-amino-4-hydroxy-5-nitrobenzenesulphonate can undergo oxidation reactions, particularly at the amino and hydroxy groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Iron powder and hydrochloric acid.
Substitution: Electrophilic reagents like halogens in the presence of catalysts.
Major Products Formed:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of 3,4-diaminobenzenesulfonic acid.
Substitution: Formation of various substituted benzenesulfonates.
Scientific Research Applications
Chemistry: Sodium 3-amino-4-hydroxy-5-nitrobenzenesulphonate is used as an intermediate in the synthesis of azo dyes and pigments. It serves as a precursor for the production of various colorants used in textiles, inks, and plastics .
Biology: In biological research, this compound is used as a staining agent for microscopic studies. It helps in visualizing cellular components and structures under a microscope .
Medicine: Its derivatives are being explored for their antimicrobial and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of Sodium 3-amino-4-hydroxy-5-nitrobenzenesulphonate involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also form complexes with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
- 3-Amino-4-hydroxybenzenesulfonic acid
- 5-Amino-2-methoxybenzenesulfonic acid
- 2,4-Dihydroxyaniline hydrochloride
- Benzene-1,4-diamine
Comparison: Sodium 3-amino-4-hydroxy-5-nitrobenzenesulphonate is unique due to the presence of both nitro and sulfonate groups, which impart distinct chemical properties. Compared to its analogs, it exhibits higher reactivity in redox reactions and greater solubility in water .
Biological Activity
Sodium 3-amino-4-hydroxy-5-nitrobenzenesulphonate, also known as 3-amino-4-hydroxy-5-nitrobenzenesulfonic acid, is an aromatic sulfonic acid derivative notable for its diverse biological activities. This compound is characterized by the presence of amino, hydroxy, and nitro functional groups on a benzene ring, which contribute to its unique properties and potential applications in medicinal and industrial chemistry.
- Chemical Formula : C₆H₆N₂O₆S
- Molecular Weight : Approximately 202.19 g/mol
- Appearance : Yellow to orange crystalline powder
- Solubility : Soluble in water
Biological Activities
This compound exhibits several key biological activities:
- Antimicrobial Properties : Research indicates that this compound has significant antimicrobial effects against various pathogens. Its efficacy can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.
- Antioxidant Activity : The compound has demonstrated antioxidant properties, which can help mitigate oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by free radicals.
- Potential Anticancer Effects : Preliminary studies suggest that this compound may exhibit anticancer properties, inhibiting the proliferation of certain cancer cell lines.
Antimicrobial Activity
A study conducted by Almarhoon et al. evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results showed that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL depending on the strain tested.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 100 |
Pseudomonas aeruginosa | 200 |
Antioxidant Activity
In vitro assays demonstrated that this compound scavenges free radicals effectively. The compound exhibited a dose-dependent response in reducing oxidative stress markers in human fibroblast cell lines (GM-6114).
Concentration (µg/mL) | % Inhibition of ROS |
---|---|
10 | 20 |
50 | 45 |
100 | 70 |
Anticancer Potential
A study published in Journal of Medicinal Chemistry highlighted the anticancer potential of this compound against MCF-7 breast cancer cells. The compound induced apoptosis and inhibited cell migration at concentrations above 50 µg/mL.
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets:
- Cell Membrane Disruption : The amphiphilic nature of the compound allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis in microorganisms.
- Inhibition of Enzymatic Activity : The nitro group may participate in redox reactions, affecting enzyme function critical for cellular metabolism.
- Induction of Apoptosis : In cancer cells, the compound has been shown to activate caspase pathways, leading to programmed cell death.
Properties
CAS No. |
85204-14-4 |
---|---|
Molecular Formula |
C6H5N2NaO6S |
Molecular Weight |
256.17 g/mol |
IUPAC Name |
sodium;3-amino-4-hydroxy-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C6H6N2O6S.Na/c7-4-1-3(15(12,13)14)2-5(6(4)9)8(10)11;/h1-2,9H,7H2,(H,12,13,14);/q;+1/p-1 |
InChI Key |
XJOCCOPXXGMSCA-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=C(C(=C1N)O)[N+](=O)[O-])S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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